molecular formula C7H6N2O B1302540 4-Methoxynicotinonitrile CAS No. 74133-20-3

4-Methoxynicotinonitrile

Cat. No.: B1302540
CAS No.: 74133-20-3
M. Wt: 134.14 g/mol
InChI Key: RTVZZFXJASCNCE-UHFFFAOYSA-N
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Description

4-Methoxynicotinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Ricinine (4-methoxy-1-methyl-2-oxo-dihydropyridine-3-carbonitrile) and new N-analogues of Ricinine were obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines .


Chemical Reactions Analysis

In the synthesis of Ricinine and its analogues, this compound is obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . More detailed information about other chemical reactions involving this compound was not found in the search results.

It should be stored in an inert atmosphere at room temperature . More detailed physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

A study on a compound closely related to 4-Methoxynicotinonitrile, specifically 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, explored its spectroscopic properties and potential as an anticancer agent. The study utilized various spectroscopic techniques and molecular docking, suggesting its application in non-linear optical material studies and potential as an anticancer agent (Eşme, 2021).

Synthesis and Fluorescent Properties

Another research synthesized 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile and characterized its properties, including its strong blue fluorescence and high thermal stability. This suggests its application in materials science, particularly in areas requiring fluorescent materials (Suwunwong et al., 2013).

Luminescent Liquid Crystalline Material

The synthesis and characterization of 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile were reported, indicating its use as a luminescent liquid crystalline material. It displays nematic phase and blue light emission properties, making it relevant in the field of liquid crystal technology (Ahipa et al., 2013).

Corrosion Inhibition

Research on pyridine derivatives, including compounds related to this compound, demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. This suggests their potential application in industrial corrosion protection (Ansari et al., 2015).

Antitubercular Activity

A study on pyridine derivatives, including this compound-related compounds, explored their synthesis and evaluation for antitubercular activity. One compound in particular showed promise as a potent antitubercular agent (Manikannan et al., 2010).

Safety and Hazards

4-Methoxynicotinonitrile is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVZZFXJASCNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373134
Record name 4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74133-20-3
Record name 4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-nicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of compound (20)(2.77 g, 20.0 mmol) in methanol (5 ml) was added a 28% sodium methylate-methanol solution (5.0 g, 24.0 mmol) at room temperature and the mixture was stirred for one hr. The solvent was concentrated and the obtained residue was partitioned between ethyl acetate and iced-brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was recrystallized from a small amount of isopropyl ether to give the title compound (2.3 g, 86%).
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
sodium methylate methanol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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